Montelukast methylstyrene

Description

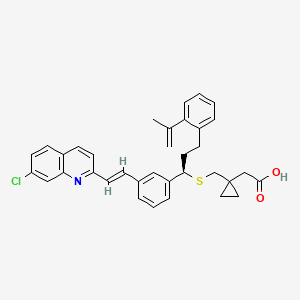

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGQICNFACCGPR-LDXVMNHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238751 | |

| Record name | Montelukast methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918972-54-0 | |

| Record name | Montelukast methylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918972540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montelukast methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {1-[1-{3-[2-(7-Chloro-quinolin-2-yl)-vinyl]-phenyl}-3-(2-isopropenyl-phenyl)-propylsulfanylmethyl]-cyclopropyl}-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTELUKAST METHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EKP57W1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Montelukast Methylstyrene: Formation, Characterization, and Control

Abstract

This technical guide provides a comprehensive overview of Montelukast Methylstyrene, a critical process-related impurity and potential degradant of Montelukast. This document delves into the nomenclature, formation pathways, and detailed analytical methodologies for the identification and quantification of this impurity. Furthermore, it outlines robust control strategies essential for drug development professionals to ensure the quality, safety, and efficacy of Montelukast drug products. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry engaged in the development, manufacturing, and quality control of Montelukast.

Introduction: Deconstructing "this compound"

The term "this compound" refers to a specific known impurity of the potent and selective leukotriene receptor antagonist, Montelukast.[1][2] While not its official chemical name, it is a commonly used synonym in the pharmaceutical industry. This impurity is recognized by major pharmacopeias and is also known under several other names[3][4][5]:

-

Montelukast EP Impurity B

-

Montelukast Styrene

-

Montelukast USP Related Compound F

-

Montelukast Dehydrated Impurity

The definitive chemical name for this compound is [1-[[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-methylethenyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid .[3][5] The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact the quality and safety of the final drug product. Therefore, a thorough understanding and stringent control of impurities like this compound are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[6]

Genesis of an Impurity: The Formation Pathway

This compound is primarily formed through the dehydration of the tertiary alcohol group present in the Montelukast molecule.[7][8] This elimination reaction is typically catalyzed by acidic conditions and can also be promoted by heat, leading to the formation of a double bond and creating the "styrene-like" moiety from which its common name is derived.[1][9]

The susceptibility of Montelukast to degradation under acidic and thermal stress underscores the critical need for careful control of process parameters during synthesis and storage.[9][10]

Below is a diagram illustrating the chemical transformation of Montelukast into this compound.

Caption: Formation of this compound via dehydration.

Synthesis and Isolation of the Reference Standard

To accurately quantify this compound in drug substance and product samples, a highly purified reference standard of the impurity is essential. While it is an undesired byproduct in the bulk production of Montelukast, its targeted synthesis or isolation is a necessary step for analytical method development and validation.

A common method for preparing the standard of dehydrated Montelukast involves the acid-catalyzed dehydration of Montelukast.[2]

Protocol for Synthesis of this compound Reference Standard

This protocol is a generalized procedure based on literature descriptions.[2]

-

Dissolution: Dissolve a known quantity of pure Montelukast in a suitable aprotic solvent such as toluene.

-

Acid Catalyst: Introduce a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the dehydrated product.

-

Reaction Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC, TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and quench the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the identity and purity of the isolated standard using techniques such as NMR, MS, and HPLC.

Analytical Characterization and Quantification

A robust, stability-indicating analytical method is crucial for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[10][11][12]

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method can effectively separate Montelukast from its process-related impurities and degradation products.[10][13]

| Parameter | Typical Conditions |

| Column | C18 (e.g., Atlantis dC18, 250 x 4.6 mm, 5 µm)[10] |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Orthophosphoric Acid)[10] |

| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile and water[10] |

| Detection | UV at 222 nm, 256 nm, or 350 nm[9][11][14] |

| Flow Rate | 1.0 - 1.5 mL/min[9][10] |

| Injection Volume | 10 - 20 µL |

| Mode | Gradient elution is typically required for optimal separation[10] |

Illustrative HPLC Gradient Program:

Caption: A representative HPLC gradient for impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the unambiguous identification of impurities. It provides molecular weight information, which, in conjunction with retention time data from HPLC, confirms the presence of this compound.[15][16]

| Parameter | Observation |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode |

| Molecular Formula | C35H34ClNO2S[4] |

| Molecular Weight | 568.17 g/mol [4] |

| Observed m/z | ~568 [M+H]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural elucidation of the synthesized reference standard, NMR spectroscopy is indispensable. Key features in the 1H NMR spectrum that differentiate this compound from Montelukast include the disappearance of the signal for the tertiary hydroxyl group and the appearance of signals corresponding to the newly formed vinyl protons of the methylstyrene group.

Control Strategies in Pharmaceutical Manufacturing

Controlling the levels of this compound is a critical aspect of the overall quality control strategy for Montelukast. This involves a multi-faceted approach encompassing process optimization, formulation development, and appropriate storage conditions.

-

pH Control: Since the dehydration reaction is acid-catalyzed, maintaining a neutral or slightly basic pH during relevant manufacturing steps and in the final formulation can significantly inhibit the formation of this impurity.

-

Temperature Management: Elevated temperatures can provide the energy required to overcome the activation barrier for the dehydration reaction. Therefore, avoiding excessive heat during processing and storage is crucial.[9]

-

Excipient Compatibility: During formulation development, it is essential to conduct compatibility studies to ensure that the chosen excipients do not promote the degradation of Montelukast to its styrene impurity.

-

Packaging and Storage: The drug product should be stored in well-sealed containers at controlled room temperature, protected from conditions that could accelerate degradation.[17]

-

In-Process Controls and Specification Setting: Implementing in-process controls to monitor the levels of this impurity at critical stages of manufacturing is recommended. Final specifications for the drug substance and drug product should include a defined limit for this compound, in line with ICH guidelines.

Regulatory Perspective and Conclusion

Regulatory agencies worldwide require stringent control over impurities in pharmaceutical products. This compound, as a known impurity listed in major pharmacopeias, must be monitored and controlled within established limits. A comprehensive understanding of its formation, robust analytical methods for its quantification, and effective control strategies are not just a matter of regulatory compliance but are fundamental to ensuring the safety and efficacy of Montelukast for patients. The insights and methodologies presented in this guide serve as a valuable resource for professionals dedicated to upholding the highest standards of quality in pharmaceutical development and manufacturing.

References

- Rashmitha, N., et al. (2010). A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. Journal of Chemistry.

- Patel K. K., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Sciences and Bioscientific Research, 6(3), 291-299.

-

A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (n.d.). SciSpace. Retrieved from [Link]

- Haque, A., et al. (n.d.). Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form. IOSR Journal.

-

Stability indicating uv spectrophotometric method for simultaneous estimation of montelukast sodium and theophylline in combined. (n.d.). SciSpace. Retrieved from [Link]

-

Development and Validation of Stability Indicating Assay Method of Montelukast Tablet by RP-HPLC. (2015, June 29). Slideshare. Retrieved from [Link]

-

HPLC Analysis of Drug Montelukast and Related Impurities on Heritage MA Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. (2011). ResearchGate. Retrieved from [Link]

-

A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium. (2010). ResearchGate. Retrieved from [Link]

-

A Review on Toxicological Study of Montelukast Impurities or Related Product. (2021). ResearchGate. Retrieved from [Link]

- Determination of Montelukast Sodium in Raw Material and Solid Dosage Form Using Reverse Phase HPLC. (n.d.). International Journal of Pharmaceutical Sciences and Research.

-

Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. (n.d.). ResearchGate. Retrieved from [Link]

- Al-Aani, H., & Al-Obaidi, O. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 143-149.

- Specific impurities of montelukast. (2009). Google Patents.

- Specific impurities of montelukast. (2009). Google Patents.

-

Montelukast EP Impurity B. (n.d.). SynZeal. Retrieved from [Link]

-

Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. Retrieved from [Link]

- Sunil Kumar, I. V., et al. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4541-4548.

- Efficient synthesis for the preparation of montelukast. (2009). Google Patents.

-

Al-Aani, H., & Al-Obaidi, O. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. Semantic Scholar. Retrieved from [Link]

- A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. (2022). Springer.

-

A validated stability-indicating and lc-ms compatible method for the determination of related substances. (n.d.). iajps. Retrieved from [Link]

-

Montelukast-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Montelukast EP Impurity B. (n.d.). Veeprho. Retrieved from [Link]

-

Montelukast - Impurity B. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Tiwari, S., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 158, 106-118.

-

In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. (2015). ResearchGate. Retrieved from [Link]

-

Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. (2018). Semantic Scholar. Retrieved from [Link]

- Preparation of montelukast. (2007). Google Patents.

- Purification method of montelukast. (2016). Google Patents.

-

A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium a. (2020). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]

- 3. Montelukast EP Impurity B | 918972-54-0 | SynZeal [synzeal.com]

- 4. Montelukast Styrene | TRC-M568030-10MG | LGC Standards [lgcstandards.com]

- 5. This compound | C35H34ClNO2S | CID 46782398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jpsbr.org [jpsbr.org]

- 10. scispace.com [scispace.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. helixchrom.com [helixchrom.com]

- 13. [PDF] A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium | Semantic Scholar [semanticscholar.org]

- 14. asianpubs.org [asianpubs.org]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. lcms.cz [lcms.cz]

- 17. WO2007012075A2 - Preparation of montelukast - Google Patents [patents.google.com]

Unraveling the Structure of a Montelukast Methylstyrene Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[1] These impurities, which can arise from the manufacturing process, degradation of the drug substance, or interaction with packaging, have the potential to compromise the safety, efficacy, and stability of the final pharmaceutical product.[2] Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis, is no exception to this stringent requirement.[3] Its complex chemical structure makes it susceptible to the formation of various process-related and degradation impurities.[4][5]

This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of a specific and known impurity of Montelukast: the methylstyrene impurity. This impurity, also identified as Montelukast EP Impurity B, is a dehydration product of the parent molecule.[3] We will navigate the logical workflow from initial detection to definitive structural confirmation, emphasizing the causality behind experimental choices and the synergy between various analytical techniques. This document is designed not as a rigid protocol but as a strategic guide for scientists tasked with the critical responsibility of impurity characterization.

The Genesis of an Investigation: Detection of an Unknown Peak

The journey of structural elucidation begins with the detection of an anomalous peak during routine purity analysis of a Montelukast sodium batch. A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the workhorse for this initial phase.[6]

An unknown peak consistently appears at a specific relative retention time (RRT) during the analysis of a batch subjected to forced degradation studies, particularly under acidic or photolytic stress conditions.[7] According to ICH Q3A (R2) guidelines, any impurity exceeding the identification threshold (typically 0.10% for a drug with a maximum daily dose like Montelukast) necessitates structural identification.[1]

Experimental Protocol 1: Initial HPLC-UV Detection

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: Atlantis dC18 (250 x 4.6 mm), 5 µm.[6]

-

Mobile Phase:

-

Gradient Program: A validated gradient elution is employed to ensure separation of all known and unknown impurities from the Montelukast peak.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.[8]

-

Procedure:

-

Prepare a sample solution of the Montelukast batch in a suitable diluent (e.g., methanol:water 9:1).[8]

-

Inject the solution into the HPLC system.

-

Monitor the chromatogram for any peaks eluting at retention times distinct from the main Montelukast peak and known impurities.

-

Integrate the unknown peak and determine its area percentage relative to the main peak to assess if it exceeds the identification threshold.

-

The Pursuit of Identity: A Multi-pronged Analytical Strategy

Once an impurity is flagged for identification, a systematic and multi-faceted analytical approach is initiated. The core of this strategy lies in the hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS), which provides crucial molecular weight information, followed by isolation and definitive structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 1: Preliminary Identification with LC-MS

The first crucial step is to obtain the molecular weight of the unknown impurity. This is efficiently achieved by coupling the HPLC system to a mass spectrometer.

An LC-MS analysis of the stressed Montelukast sample is performed. The mass detector, synchronized with the UV chromatogram, will provide a mass-to-charge ratio (m/z) for the eluting impurity peak. In the case of the methylstyrene impurity, a protonated molecular ion [M+H]⁺ is expected at an m/z of 568.2.[8][9] This is 18 atomic mass units (amu) less than the protonated molecular ion of Montelukast (m/z 586.2), strongly suggesting a dehydration event has occurred.

Experimental Protocol 2: LC-MS Analysis

-

Instrumentation: HPLC system coupled to a Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.[10]

-

Chromatographic Conditions: Same as the initial HPLC-UV method to ensure peak correlation.

-

MS Parameters (Illustrative):

-

Procedure:

-

Inject the stressed Montelukast sample into the LC-MS system.

-

Acquire the Total Ion Chromatogram (TIC) and UV chromatogram simultaneously.

-

Extract the mass spectrum for the impurity peak of interest.

-

Identify the m/z of the parent ion. An observed m/z of approximately 568 strongly indicates the presence of the methylstyrene impurity.

-

Step 2: Gaining Deeper Insight with Tandem Mass Spectrometry (MS/MS)

To further corroborate the proposed structure, tandem mass spectrometry (MS/MS) or in-source collision-induced dissociation (CID) can be employed.[9] By selecting the parent ion (m/z 568.2) and subjecting it to fragmentation, a characteristic pattern of daughter ions is produced. This fragmentation pattern can be compared to that of the Montelukast parent drug. Key fragments corresponding to the quinoline and other stable substructures of the molecule are expected to be conserved, providing further confidence in the impurity's relationship to Montelukast. For instance, the transition of m/z 586.2 → 568.2 is a known fragmentation pathway for Montelukast itself, corresponding to the loss of water.[2]

Step 3: Isolation and Definitive Characterization by NMR

While LC-MS provides compelling evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structure elucidation.[11] To perform NMR analysis, the impurity must first be isolated in sufficient quantity and purity. Preparative HPLC is the method of choice for this task.

Once isolated, a suite of NMR experiments is conducted:

-

¹H NMR (Proton NMR): This is often the most informative experiment. For the methylstyrene impurity, the key diagnostic signals would be the disappearance of the signals corresponding to the tertiary hydroxyl group and the two methyl groups of the hydroxypropyl side chain of Montelukast. In their place, new signals characteristic of a vinyl group (C=CH₂) and a methyl group attached to a double bond (C=C-CH₃) would appear. Specifically, signals around 5.07 ppm and 4.76 ppm (for the vinyl protons) and a singlet around 1.91 ppm (for the methyl group) would be indicative of the methylstyrene moiety.[1]

-

¹³C NMR (Carbon NMR): This experiment complements the ¹H NMR data by showing the carbon skeleton. The spectrum of the impurity would show the absence of the carbon signal associated with the tertiary alcohol in Montelukast and the appearance of new signals in the olefinic region (typically >100 ppm) corresponding to the double bond of the methylstyrene group.[1]

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to piece the puzzle together.

-

COSY (Correlation Spectroscopy) establishes proton-proton couplings, helping to trace the connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and confirming the overall structure.

-

Table 1: Comparative Spectroscopic Data

| Feature | Montelukast | Montelukast Methylstyrene Impurity | Rationale for Structural Elucidation |

| Molecular Weight | 585.18 g/mol | 567.17 g/mol | Loss of 18 amu, indicative of dehydration. |

| MS [M+H]⁺ | ~586.2 | ~568.2 | Confirms the loss of a water molecule. |

| ¹H NMR | Signals for tertiary -OH and two gem-dimethyl groups. | Absence of -OH and gem-dimethyl signals. Appearance of vinyl proton signals (~4.7-5.1 ppm) and a vinylic methyl signal (~1.9 ppm). | Direct evidence of the conversion of the hydroxypropyl group to a methylstyrene group. |

| ¹³C NMR | Signal for the quaternary carbon bearing the -OH group (~73 ppm). | Absence of the C-OH signal. Appearance of new olefinic carbon signals. | Confirms the structural change at the carbon level. |

The Elucidation Workflow: A Visual Guide

The logical progression from detection to characterization can be visualized as a decision-driven workflow.

Caption: Workflow for the Elucidation of the this compound Impurity.

The Confirmed Structure

Based on the convergence of evidence from mass spectrometry and NMR, the structure of the impurity is confirmed as:

1-[[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-methylethenyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid

Caption: Chemical Structures of Montelukast and its Methylstyrene Impurity.

Conclusion: A Commitment to Quality and Safety

The structural elucidation of pharmaceutical impurities is a rigorous, evidence-based process that underpins the safety and quality of medicines. The case of the this compound impurity demonstrates a logical and efficient workflow, beginning with chromatographic detection and culminating in definitive spectroscopic identification. By integrating powerful analytical techniques like LC-MS and NMR, and grounding the investigation in a thorough understanding of the drug's chemistry and regulatory requirements, pharmaceutical scientists can confidently identify and control impurities. This commitment to scientific integrity is not merely a regulatory hurdle but a fundamental pillar in the mission to deliver safe and effective therapies to patients.

References

-

A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

- Sunil Kumar, I. V., Anjaneyulu, G. S. R., & Himabindu, V. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4536–4546.

- Rathod, S. M., Patel, N. C., Dantroliya, R., & Prajapati, B. G. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science, 15(02), 142–154.

-

Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]

-

Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. (n.d.). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]

- Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. (2010). Global Journal for Research Analysis.

- Veeragoni, A. K., et al. (2016). Bioanalytical method validation of Montelukast salt in human plasma using LC-MS/MS method. Der Pharma Chemica, 8(1), 6-16.

- Bakhtiar, A., et al. (2014). Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study. Journal of Analytical Methods in Chemistry.

-

A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Montelukast | HPLC | Method Development And Validation. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]

- Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(1), 133-138.

-

A validated stability-indicating and lc-ms compatible method for the determination of related substances. (n.d.). IAJPS. Retrieved January 16, 2026, from [Link]

- Gandhi, H. M., et al. (2016). Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. Analytical Methods, 8(7), 1582-1589.

- Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (2009). Google Patents.

-

Montelukast EP Impurity B. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]

-

Isolation and identification of a potential unknown impurity in montelukast drug substance resulting from photolytic degradation. (2015). RSC Publishing. Retrieved January 16, 2026, from [Link]

-

1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL). (n.d.). precisionFDA. Retrieved January 16, 2026, from [Link]

-

3-(2-(1,2-DIHYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID. (n.d.). GSRS. Retrieved January 16, 2026, from [Link]

- Specific impurities of montelukast. (2009). Google Patents.

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Montelukast EP Impurity B | CAS No- 918972-54-0. (n.d.). GLP Pharma Standards. Retrieved January 16, 2026, from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Montelukast EP Impurity B | 918972-54-0 | SynZeal [synzeal.com]

- 4. scispace.com [scispace.com]

- 5. iajps.com [iajps.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. shimadzu.com [shimadzu.com]

- 10. japsonline.com [japsonline.com]

- 11. GSRS [precision.fda.gov]

An In-Depth Technical Guide to the Chemical Properties of Montelukast Methylstyrene (Montelukast EP Impurity B)

Abstract

Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Among the known process-related impurities and degradation products, Montelukast Methylstyrene holds significant importance. This impurity, also identified as Montelukast Styrene, Montelukast EP Impurity B, and Montelukast USP Related Compound F, arises from the dehydration of the tertiary alcohol moiety within the parent Montelukast molecule.[3][4][5][6] Its presence in the final drug product must be strictly controlled to adhere to regulatory standards defined by guidelines such as those from the International Conference on Harmonisation (ICH).[1] This technical guide provides a comprehensive examination of the chemical and physicochemical properties of this compound, offering detailed analytical methodologies for its identification, quantification, and control. We delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Formation Pathway

The journey from drug synthesis to a stable, marketable formulation is a complex process where understanding potential impurities is not just a regulatory hurdle but a scientific necessity. This compound is a prime example of a degradation product that requires rigorous characterization.

Genesis of an Impurity: The Dehydration Pathway

This compound is principally formed through an acid-catalyzed dehydration reaction.[3][7] The tertiary hydroxyl group in the Montelukast structure is susceptible to protonation under acidic conditions or thermal stress. This protonation creates a good leaving group (water), which departs and results in the formation of a stabilized carbocation. A subsequent elimination of a proton from an adjacent methyl group leads to the formation of a double bond, yielding the methylstyrene derivative.[3] This transformation is a critical consideration during API synthesis, formulation, and stability testing, as conditions such as low pH or high temperature can promote its formation.[8]

Caption: Acid-catalyzed dehydration of Montelukast to form this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization begins with a fundamental understanding of a molecule's physical and spectroscopic properties. The structural change from Montelukast to its methylstyrene derivative results in distinct, measurable differences.

Core Physicochemical Data

The conversion of the tertiary alcohol to a methylstyrene group alters the molecule's polarity and physical characteristics. It is more lipophilic than its parent compound, Montelukast Sodium.

| Property | Value | Source(s) |

| Chemical Name | [1-[[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-methylethenyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid | [4][9] |

| Synonyms | Montelukast Styrene, Montelukast EP Impurity B, Montelukast USP Related Compound F | [4][5][6] |

| CAS Number | 918972-54-0 | [9][10] |

| Molecular Formula | C₃₅H₃₄ClNO₂S | [6][10] |

| Molecular Weight | 568.17 g/mol | [6][10] |

| Appearance | Expected to be a white to off-white powder | Inferred |

| Solubility | Expected to have lower aqueous solubility than Montelukast Sodium and higher solubility in non-polar organic solvents. | Inferred |

Spectroscopic Fingerprints

Spectroscopic analysis provides the definitive structural evidence for this compound.

-

UV Spectroscopy: The core chromophore, the chloro-quinolinyl ethenyl phenyl system, remains intact. Therefore, the maximum absorbance (λmax) is expected to be very similar to that of Montelukast, typically around 285 nm, making UV detection a viable quantification method.[11]

-

Infrared (IR) Spectroscopy: The most telling feature in an IR spectrum would be the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) associated with the tertiary alcohol of Montelukast. Concurrently, new peaks corresponding to C=C stretching of the newly formed vinyl group would appear around 1640 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous proof. Key diagnostic signals for this compound would include:

-

Two distinct singlets in the vinyl region (~4.9-5.3 ppm) corresponding to the two geminal protons of the =CH₂ group.

-

A singlet for the methyl group attached to the double bond (~2.1 ppm).

-

The complete absence of the singlet corresponding to the two methyl groups of the hydroxy-isopropyl moiety in Montelukast.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. The ESI-MS spectrum would show a molecular ion peak [M+H]⁺ at m/z 568.17, corresponding to the loss of a water molecule (18 Da) from the parent Montelukast molecule (m/z 586.18).[2] Tandem MS (MS/MS) would reveal a fragmentation pattern distinct from Montelukast, providing further structural confirmation.

Analytical Characterization and Quantification

A robust, validated analytical method is essential for the routine monitoring and control of this compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard.[8][12][13]

Rationale for RP-HPLC Method Selection

Reverse-Phase HPLC (RP-HPLC) is the preferred technique for several reasons:

-

Selectivity: It excels at separating compounds with minor differences in polarity, such as Montelukast and its more lipophilic methylstyrene impurity.

-

Versatility: The use of C18 or C8 columns with mobile phases typically consisting of acetonitrile or methanol and an aqueous buffer allows for fine-tuning of the separation.[14]

-

Compatibility: It is directly compatible with UV and MS detectors, enabling both quantification and identification within a single analytical run.[15]

Caption: A typical workflow for the identification and structural confirmation of an impurity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a self-validating system designed to separate Montelukast from its methylstyrene impurity and other potential degradants.

Objective: To quantify this compound in a Montelukast drug substance or product.

Instrumentation:

-

HPLC or UPLC system with a UV/PDA detector.

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate

-

Ortho-phosphoric acid

-

Water (HPLC Grade)

Procedure:

-

Mobile Phase Preparation:

-

Aqueous Component (Buffer): Prepare a 25 mM potassium dihydrogen phosphate solution. Adjust the pH to 2.5 with ortho-phosphoric acid. Causality: A low pH ensures that the carboxylic acid groups on both Montelukast and the impurity are protonated, leading to better retention and sharper peak shapes on a reverse-phase column.

-

Organic Component: Acetonitrile. Causality: Acetonitrile is a common organic modifier that provides good separation efficiency for this class of compounds.

-

Mobile Phase Composition: Use a gradient elution to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities. For example:

-

Time 0 min: 60% Buffer, 40% Acetonitrile

-

Time 20 min: 20% Buffer, 80% Acetonitrile

-

Time 25 min: 20% Buffer, 80% Acetonitrile

-

Time 26 min: 60% Buffer, 40% Acetonitrile

-

Time 30 min: 60% Buffer, 40% Acetonitrile

-

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.

-

Detection Wavelength: 285 nm. Causality: This wavelength provides good sensitivity for both Montelukast and the methylstyrene impurity based on their shared chromophore.

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Montelukast sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

-

Analysis and System Suitability:

-

Inject a standard solution of known concentration to determine the retention time and response factor for this compound.

-

Inject the sample solution. The methylstyrene impurity will elute after the main Montelukast peak due to its increased lipophilicity.

-

Perform system suitability tests (e.g., tailing factor, theoretical plates, and resolution between Montelukast and the impurity) to ensure the validity of the analytical run.

-

Forced Degradation Studies

To understand the conditions under which this compound is formed and to prove the stability-indicating nature of the analytical method, forced degradation studies are essential.[12]

Protocol: Acid-Catalyzed Forced Degradation

This protocol is designed to intentionally generate the this compound impurity for analytical method development and validation.

-

Sample Preparation: Prepare a 1.0 mg/mL solution of Montelukast Sodium in a 50:50 mixture of water and methanol.

-

Stress Condition: Add 1N Hydrochloric Acid (HCl) to the solution to make the final acid concentration 0.1N.

-

Incubation: Heat the solution at 60 °C for 4 hours.[16] Causality: Both acidic pH and elevated temperature are known to accelerate the dehydration reaction, ensuring the formation of a detectable amount of the impurity.

-

Neutralization: After incubation, cool the solution to room temperature and carefully neutralize it with an equivalent amount of 1N Sodium Hydroxide (NaOH).

-

Analysis: Dilute the neutralized sample with the mobile phase and inject it into the HPLC system as described in section 3.2.

-

Confirmation: The resulting chromatogram should show a significant decrease in the Montelukast peak area and the appearance of a new, later-eluting peak. This new peak should be confirmed as this compound via LC-MS analysis. Studies have shown that Montelukast is highly susceptible to degradation under acidic and thermal conditions.[8]

Conclusion and Regulatory Perspective

This compound is a critical impurity that provides a clear case study in the importance of understanding degradation pathways in pharmaceutical development. Its formation via dehydration is a predictable chemical transformation that must be controlled during synthesis and throughout the shelf-life of the drug product. The analytical methodologies detailed in this guide, particularly stability-indicating RP-HPLC, are fundamental tools for ensuring this control. By applying these robust analytical techniques and understanding the chemical properties of this impurity, drug developers can ensure that Montelukast products meet the stringent purity, safety, and quality standards demanded by regulatory agencies and patients worldwide.

References

-

Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review. (2020). CHARUSAT JOURNAL. Available at: [Link]

- Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Hima Bindu, V. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry.

-

SINGULAIR® (montelukast sodium) Label. (Revised: 04/2020). U.S. Food and Drug Administration. Available at: [Link]

-

Montelukast Sodium Impurities & Related Compounds. SynThink. Available at: [Link]

-

Patel, K. K., Suthar, B., Luhar, S. V., & Narkhede, S. B. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link]

-

Montelukast Impurities and Related Compound. Veeprho. Available at: [Link]

- A Review on Toxicological Study of Montelukast Impurities or Related Product. (2021). Research & Reviews: Journal of Pharmacology and Toxicological Studies.

-

Montelukast. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Montelukast Impurities. SynZeal. Available at: [Link]

-

Saravanan, M., Siva kumari, K., & Pratap Reddy, P. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 708–715. Available at: [Link]

- Al-Johar, G. A., Wafaa, A. A., & El-Shabrawy, Y. (2007). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Journal of Applied Sciences Research.

-

Montelukast EP Impurity B. SynZeal. Available at: [Link]

-

Jakaria, M., Ali, M. H., Haque, M. A., Sayeed, M. A., & Ahmed, S. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

- Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Semantic Scholar.

-

HPLC Method for Analysis of Montelukast. SIELC Technologies. Available at: [Link]

-

Gundu, S., Ganipisetty, L. S., & Burugula, L. (2022). Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form. Biomedical Chromatography, 36(5), e5330. Available at: [Link]

- Haque, A. M., et al. (2014). Stability Indicating Rp-Hplc Method for the Estimation of Montelukast in Pharmaceutical Dosage Form. IOSR Journal of Pharmacy and Biological Sciences.

-

Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. (2023). YMER. Available at: [Link]

- Montelukast. DrugBank.

-

This compound impurity. Naarini Molbio Pharma. Available at: [Link]

- Alsirawan, M. B., et al. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research.

-

Montelukast - Impurity B. Pharmaffiliates. Available at: [Link]

-

Jakaria, M., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. ResearchGate. Available at: [Link]

- J, S., et al. (2020). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its validation. GSC Biological and Pharmaceutical Sciences.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Montelukast EP Impurity B | 918972-54-0 | SynZeal [synzeal.com]

- 5. Naarini Molbio Pharma [naarini.com]

- 6. Montelukast Styrene | TRC-M568030-10MG | LGC Standards [lgcstandards.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jpsbr.org [jpsbr.org]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. ajpaonline.com [ajpaonline.com]

- 12. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iosrjournals.org [iosrjournals.org]

- 14. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. japsonline.com [japsonline.com]

Spectroscopic Profile of Montelukast Methylstyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Montelukast methylstyrene, a known process-related impurity and degradant of the potent anti-asthmatic drug, Montelukast. A thorough understanding of the spectroscopic characteristics of such impurities is paramount for robust analytical method development, validation, and ensuring the quality, safety, and efficacy of the final drug product. This document delves into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound, offering insights into the structural elucidation and analytical quantification of this critical impurity. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and supported by authoritative references.

Introduction: The Significance of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass any co-existing impurities. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products. Montelukast, a selective leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis. During its synthesis and storage, various related substances can emerge, one of which is this compound (also known as Montelukast Styrene, Montelukast EP Impurity B, or Montelukast USP Related Compound F)[1][2][3]. The presence of this impurity, even at trace levels, can potentially impact the safety and efficacy profile of Montelukast.

This guide serves as a detailed technical resource for scientists engaged in the analysis of Montelukast and its related compounds. By providing a consolidated repository of spectroscopic data and analytical protocols, we aim to facilitate the accurate identification, characterization, and quantification of this compound.

Chemical Identity and Structure

This compound is formed through the dehydration of the tertiary alcohol functional group present in the Montelukast molecule, leading to the formation of a double bond and creating the characteristic methylstyrene moiety[4].

-

Chemical Name: 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid[1]

-

CAS Number: 918972-54-0[2]

-

Molecular Formula: C₃₅H₃₄ClNO₂S[1]

-

Molecular Weight: 568.17 g/mol [1]

The structural difference between Montelukast and this compound is pivotal to understanding the variations in their spectroscopic signatures.

Caption: Dehydration of Montelukast to form this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. The transformation from Montelukast to this compound introduces distinct changes in the NMR spectra, particularly in the signals corresponding to the protons and carbons of the modified side chain.

¹H NMR Spectroscopy

The most notable differences in the ¹H NMR spectrum of this compound compared to Montelukast are the disappearance of the signals for the tertiary alcohol's hydroxyl proton and the two methyl groups, and the appearance of new signals corresponding to the vinyl protons and the allylic methyl group of the methylstyrene moiety.

Table 1: Expected ¹H NMR Chemical Shifts for Key Protons in this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl Protons (C=CH₂) | ~5.1 & ~4.8 | s, s |

| Allylic Methyl Protons (C=C-CH₃) | ~1.9 | s |

| Aromatic Protons | 7.0 - 8.2 | m |

| Cyclopropyl Protons | 0.5 - 0.7 | m |

| Carboxylic Acid Proton (-COOH) | ~12.0 (broad) | s |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the structural changes. The carbon signals of the tertiary alcohol and its methyl groups in Montelukast are replaced by signals for the olefinic carbons and the allylic methyl carbon in this compound.

Table 2: Expected ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbons | Expected Chemical Shift (δ, ppm) |

| Olefinic Carbons (C=CH₂) | ~145 & ~115 |

| Carboxylic Acid Carbon (-COOH) | ~175 |

| Aromatic & Quinoline Carbons | 119 - 157 |

| Allylic Methyl Carbon (C=C-CH₃) | ~25 |

| Cyclopropyl Carbons | ~12 & ~29 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 250 ppm, 64k data points, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The conversion of Montelukast to this compound results in a key change in the IR spectrum: the disappearance of the O-H stretching vibration of the tertiary alcohol.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Carboxylic Acid) | ~1700 | Strong |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Broad, Strong |

| C=C (Aromatic & Alkene) | 1600-1680 | Medium |

| C-H (Aromatic & Alkene) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C-Cl | 1000-1100 | Medium |

The absence of a sharp O-H stretch around 3400-3600 cm⁻¹, which would be characteristic of the tertiary alcohol in Montelukast, is a key diagnostic feature for this compound[5].

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extensive conjugated system in this compound, comprising the quinoline ring, the styryl group, and the additional phenyl ring, gives rise to strong UV absorbance. The UV-Vis spectrum is useful for quantitative analysis.

Experimental Protocol: UV-Vis Analysis for Quantification

Caption: General workflow for quantitative analysis by HPLC-UV.

-

Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the sample containing this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Monitor the absorbance at a wavelength where the analyte has significant absorption (e.g., 238 nm or 345 nm).

-

-

Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Quantification: Compare the peak area of this compound in the sample chromatogram to that of the standard to determine its concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural confirmation.

Expected Mass Spectrum

In positive ion mode electrospray ionization (ESI+), this compound is expected to show a protonated molecular ion [M+H]⁺ at an m/z of approximately 568.2, corresponding to its molecular weight of 568.17 g/mol [8][9]. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₃₅H₃₅ClNO₂S⁺).

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the [M+H]⁺ ion. While a detailed fragmentation study for this compound is not widely published, based on the structure, key fragment ions can be predicted. For comparison, the fragmentation of Montelukast often involves the loss of the cyclopropylacetic acid moiety and other characteristic cleavages[10][11]. Similar fragmentation pathways can be anticipated for this compound.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of quality control in the manufacturing of Montelukast. This guide has provided a detailed overview of the expected NMR, IR, UV-Vis, and MS data for this impurity. The distinct spectroscopic features, particularly the absence of the tertiary alcohol signals and the presence of the methylstyrene moiety signals, allow for its unambiguous identification and differentiation from the parent drug. The provided protocols offer a foundation for the development and validation of robust analytical methods for the monitoring and control of this impurity, thereby ensuring the safety and quality of Montelukast formulations. Researchers and analytical scientists are encouraged to utilize this guide as a comprehensive reference in their efforts to maintain the highest standards of pharmaceutical quality.

References

-

Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (URL: [Link])

- [this compound (25 mg) (1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl] - USP Store. (URL: https://store.usp.org/product/1A05670)

- WO2009111998A2 - Specific impurities of montelukast - Google P

-

Montelukast EP Impurity B | CAS 918972-54-0 - Veeprho. (URL: [Link])

-

Analytical Methods - RSC Publishing. (URL: [Link])

-

Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

CAS No : 918972-54-0| Product Name : Montelukast - Impurity B - Pharmaffiliates. (URL: [Link])

-

(PDF) LC-MS/MS method development and validation of Montelukast in human plasma and its clinical application - ResearchGate. (URL: [Link])

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF MONTELUKAST BY UV-SPECTROSCOPY IN API& IN PHARMACEUTICAL - International Journal of Pharmacy and Biological Sciences. (URL: [Link])

-

A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium a. (URL: [Link])

-

Method Development and Validation of Montelukast Sodium by UV-Visible Spectroscopy. (URL: [Link])

-

Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - NIH. (URL: [Link])

-

This compound | C35H34ClNO2S | CID 46782398 - PubChem. (URL: [Link])

-

Montelukast-impurities - Pharmaffiliates. (URL: [Link])

-

This compound - Acanthus Research. (URL: [Link])

-

FT-IR spectra of a) Montelukastsodium , b) HPMC E 50 lv, c)... - ResearchGate. (URL: [Link])

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059899). (URL: [Link])

-

validated uv spectroscopic method for estimation of montelukast sodium from bulk and tablet formulations - ResearchGate. (URL: [Link])

Sources

- 1. Montelukast Styrene | TRC-M568030-10MG | LGC Standards [lgcstandards.com]

- 2. Montelukast EP Impurity B | 918972-54-0 | SynZeal [synzeal.com]

- 3. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]

- 4. This compound (Styrene Montelukast) | CAS# 918972-54-0 [symteraanalytics.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpbs.com [ijpbs.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. This compound | C35H34ClNO2S | CID 46782398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Characteristics of Montelukast and α-Methylstyrene

This guide provides a detailed examination of the core physical and chemical characteristics of Montelukast, a key leukotriene receptor antagonist, and α-Methylstyrene, a versatile organic monomer. As "Montelukast methylstyrene" does not represent a recognized single chemical entity or a documented co-crystal, this whitepaper will focus on the distinct properties of each compound. This approach provides researchers, scientists, and drug development professionals with the foundational data necessary for analytical method development, formulation studies, and material compatibility assessments.

Core Physicochemical Properties of Montelukast

Montelukast is predominantly utilized in its monosodium salt form, a hygroscopic, optically active, white to off-white powder.[1] Its physical state as a solid at room temperature is a critical determinant of its handling, processing, and formulation into solid oral dosage forms like tablets and granules.[1][2]

Structural and General Properties

The stability and solubility of Montelukast are profoundly influenced by its molecular structure. It is sensitive to light, turning yellow upon exposure, and is hygroscopic, readily absorbing moisture from the atmosphere.[3] These characteristics necessitate controlled storage conditions, typically under an inert atmosphere and protected from light, to prevent degradation.[4][5]

| Property | Value | Source |

| Chemical Formula | C₃₅H₃₅ClNNaO₃S (Sodium Salt) | [1] |

| Molecular Weight | 608.18 g/mol (Sodium Salt) | [1][6][7] |

| Appearance | White to pale yellowish-white powder | [1][3] |

| Melting Point | Approx. 115 °C (with decomposition) | [4][8] |

| Specific Rotation | +100° (c=1 in Methanol) | [8] |

| Hygroscopicity | Hygroscopic | [1][3] |

| Light Sensitivity | Turns yellow on exposure to light | [3] |

Solubility Profile

The solubility of Montelukast sodium is a key factor in its bioavailability and formulation. It exhibits high solubility in polar protic solvents, which is leveraged during the manufacturing of both drug substance and drug product.

| Solvent | Solubility | Source |

| Water | Freely soluble (30 mg/mL) | [1][3][5] |

| Methanol | Very soluble | [3] |

| Ethanol (99.5%) | Very soluble (60 mg/mL) | [1][3][5] |

| DMSO | Soluble (≥8 mg/mL at 60°C; 50 mg/mL) | [4][5] |

| Acetonitrile | Practically insoluble | [1] |

The high solubility in alcohols and water is crucial for wet granulation processes and for ensuring rapid dissolution in the gastrointestinal tract upon oral administration.[1]

Core Physicochemical Properties of α-Methylstyrene

α-Methylstyrene (AMS) is a colorless organic liquid.[9] Unlike Montelukast, it is not a pharmaceutical active ingredient but rather an industrial chemical, primarily used as a comonomer in the production of polymers.[10] Its physical properties are characteristic of a small aromatic hydrocarbon.

Structural and General Properties

AMS is known for its propensity to polymerize, especially when exposed to heat, light, or catalytic conditions.[11] To prevent spontaneous polymerization during storage, it is typically stabilized with an inhibitor like tert-butylcatechol.[11][12]

| Property | Value | Source |

| Chemical Formula | C₉H₁₀ | [9] |

| Molecular Weight | 118.179 g/mol | [9] |

| Appearance | Colorless liquid | [9][13] |

| Melting Point | -23.2 °C to -24 °C | [9][11][12] |

| Boiling Point | 165 °C to 169 °C | [9][11][12] |

| Density | 0.91 g/cm³ (at 20°C) | [9][11] |

| Flash Point | 45 °C (113 °F) to 137 °F | [9][12] |

Solubility Profile

The solubility of α-Methylstyrene is dictated by its nonpolar, aromatic nature. It is immiscible with water but miscible with most organic solvents.

| Solvent | Solubility | Source |

| Water | Insoluble (0.1 g/L at 25°C) | [9][11] |

| Organic Solvents | Miscible | [11] |

Methodologies for Physical Characterization

A multi-technique approach is essential for the comprehensive physical characterization of pharmaceutical materials like Montelukast. These methods provide critical data on thermal behavior, crystallinity, and stability, which are fundamental to ensuring drug product quality and performance.

Differential Scanning Calorimetry (DSC)

Causality: DSC is employed to measure the difference in heat flow into a sample and a reference as a function of temperature. For Montelukast, this technique is critical for determining its melting point and identifying any polymorphic transitions.[14] The presence of a sharp endotherm is indicative of a crystalline material, while a broad transition may suggest an amorphous form or the presence of impurities.

Experimental Protocol: DSC Analysis of Montelukast Sodium

-

Sample Preparation: Accurately weigh 3-5 mg of Montelukast sodium into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min.

-

Use a nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature and peak maximum of the melting endotherm.

Caption: Workflow for DSC analysis of Montelukast.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature or time. This is a self-validating system for assessing thermal stability and the presence of residual solvents or water (desolvation). For a hygroscopic material like Montelukast sodium, TGA can quantify the amount of absorbed water, which is critical for accurate assay determination and stability assessments.[14][15]

Experimental Protocol: TGA of Montelukast Sodium

-

Sample Preparation: Accurately weigh 5-10 mg of Montelukast sodium onto a tared TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

Maintain a nitrogen purge at 40 mL/min.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature). Determine the temperature at which significant mass loss occurs, indicating decomposition. Quantify any initial mass loss corresponding to the loss of volatiles or water.

Caption: Standard workflow for TGA.

Powder X-ray Diffraction (PXRD)

Causality: PXRD is the gold-standard technique for identifying the solid-state form of a crystalline material. Each crystalline structure produces a unique diffraction pattern, acting as a "fingerprint." This is essential for controlling the polymorphism of Montelukast, as different polymorphic forms can have different physical properties, including solubility and stability.[14] The presence of sharp peaks indicates crystallinity, whereas a broad halo is characteristic of amorphous material.

Experimental Protocol: PXRD of Montelukast Sodium

-

Sample Preparation: Gently pack the Montelukast sodium powder into a sample holder, ensuring a flat, even surface.

-

Instrument Setup: Place the sample holder into the diffractometer.

-

Data Acquisition:

-

Use a Cu Kα radiation source (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 3° to 40°.

-

Use a step size of 0.02° and a scan speed of 1°/min.

-

-

Data Analysis: Compare the resulting diffractogram to reference patterns of known polymorphs or the amorphous form to determine the solid-state structure.[16]

Caption: PXRD experimental and analysis workflow.

References

- Montelukast Sodium - PMDA. (n.d.).

- Singulair (Montelukast Sodium) - accessdata.fda.gov. (n.d.).

- US20050187244A1 - Montelukast sodium polymorphs - Google Patents. (n.d.).

- α-Methylstyrene - Grokipedia. (n.d.).

-

Montelukast Sodium - zebpharma . (n.d.). Retrieved from [Link]

-

HPLC Method for Analysis of Montelukast - SIELC Technologies . (n.d.). Retrieved from [Link]

-

Cas 151767-02-1, Montelukast sodium - LookChem . (n.d.). Retrieved from [Link]

- Montelukast Sodium | Drug Information, Uses, Side Effects, Chemistry. (n.d.).

-

Montelukast | C35H36ClNO3S | CID 5281040 - PubChem - NIH . (n.d.). Retrieved from [Link]

- Spectrophotometric determination of montelukast sodium in bulk and pharmaceutical formulations - Der Pharma Chemica. (2012). Der Pharma Chemica, 4(2), 720-724.

-

Montelukast - Wikipedia . (n.d.). Retrieved from [Link]

-

α-Methylstyrene - Wikipedia . (n.d.). Retrieved from [Link]

-

Montelukast Sodium | C35H35ClNNaO3S | CID 23663996 - PubChem - NIH . (n.d.). Retrieved from [Link]

-

Montelukast | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com . (n.d.). Retrieved from [Link]

-

Montelukast | Therapeutic Goods Administration (TGA) . (2018, July 12). Retrieved from [Link]

-

Stacked graph containing DSC thermograms of montelukast sodium, modified karaya gum and F12 - ResearchGate . (n.d.). Retrieved from [Link]

-

VINYL TOLUENE | Occupational Safety and Health Administration - OSHA . (2022, November 1). Retrieved from [Link]

- Compatibility Studies of Montelukast with Pharmaceutical Excipients used in Tablet Formulations using Thermal and Chromatographi - Hilaris Publisher. (2020). Journal of Chemical and Pharmaceutical Sciences.

- Effect of light and heat on the stability of montelukast in solution and in its solid state. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(2), 266-273.

- WO2005075427A2 - Montelukast sodium polymorphs - Google Patents. (n.d.).

-

4-Vinyltoluene - Wikipedia . (n.d.). Retrieved from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Montelukast | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 3. pmda.go.jp [pmda.go.jp]

- 4. lookchem.com [lookchem.com]

- 5. Montelukast | Leukotriene CysLT1 antagonist | StressMarq Biosciences Inc. [stressmarq.com]

- 6. Montelukast Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Montelukast Sodium | C35H35ClNNaO3S | CID 23663996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Montelukast Sodium - zebpharma [zebpharma.com]

- 9. α-Methylstyrene - Wikipedia [en.wikipedia.org]

- 10. 4-Vinyltoluene - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. METHYLSTYRENE CAS#: 25013-15-4 [m.chemicalbook.com]

- 14. US20050187244A1 - Montelukast sodium polymorphs - Google Patents [patents.google.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. WO2005075427A2 - Montelukast sodium polymorphs - Google Patents [patents.google.com]

Pharmacopeial Standards for Montelukast Methylstyrene: A Guide to Identification, Control, and Analysis

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the pharmacopeial standards for Montelukast Methylstyrene, a critical process-related impurity and potential degradant of Montelukast Sodium. We will delve into the regulatory framework governing impurities, the chemical profile and origins of this compound, and the specific analytical methodologies mandated by the leading pharmacopeias for its control. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and manufacturing of Montelukast Sodium.

Introduction: The Imperative of Impurity Control in Montelukast Sodium

Montelukast Sodium is a potent and selective cysteinyl leukotriene receptor antagonist, widely prescribed for the chronic treatment of asthma and the relief of allergic rhinitis symptoms.[1] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which are undesired chemical substances, can arise during the manufacturing process or upon storage and may pose a risk to patient safety even at trace levels.[2]

The control of these impurities is not merely a matter of good manufacturing practice; it is a stringent regulatory requirement. International guidelines, principally from the International Council for Harmonisation (ICH), and monographs from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish a rigorous framework for the identification, qualification, and quantification of impurities.[3][4]

Among the known impurities of Montelukast is This compound (also known as Montelukast Styrene or Anhydro Montelukast).[5][6] This compound is a specified impurity in major pharmacopeias and is closely monitored.[5][] It is typically formed via the dehydration of the tertiary alcohol functional group in the Montelukast molecule, a transformation that can occur during synthesis or as a degradation pathway.[6][8] This guide will elucidate the specific standards and analytical procedures required to control this critical impurity.

The Regulatory Landscape: ICH and USP Frameworks

The foundation for controlling impurities in new drug substances is laid out in the ICH Q3A(R2) guideline.[9] This guideline provides a rational approach for establishing acceptance criteria based on safety and manufacturing process capabilities.

Key Concepts from ICH Q3A(R2): [10]

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which the structure of an impurity must be confirmed.